molecular formula C8H11NO4 B14546098 N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide CAS No. 62130-11-4

N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide

Cat. No.: B14546098
CAS No.: 62130-11-4
M. Wt: 185.18 g/mol
InChI Key: ABVNFZWIWOEPJL-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide is a compound that features a pyran ring structure with a hydroxyl group and an acetamide group

Properties

CAS No.

62130-11-4

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

N-[(2-hydroxy-5-oxo-2H-pyran-6-yl)methyl]acetamide

InChI

InChI=1S/C8H11NO4/c1-5(10)9-4-7-6(11)2-3-8(12)13-7/h2-3,7-8,12H,4H2,1H3,(H,9,10)

InChI Key

ABVNFZWIWOEPJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1C(=O)C=CC(O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide typically involves the reaction of 6-hydroxy-2H-pyran-3-one with acetamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups may play a role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, 3,4-dihydro-: A related compound with a similar pyran ring structure but lacking the acetamide group.

    3-Pyridinecarboxylic acid, 6-hydroxy-: Another compound with a hydroxyl group and a carboxylic acid group instead of an acetamide group.

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